molecular formula C2H5N3O2 B051415 2-Nitroethene-1,1-diamine CAS No. 71090-35-2

2-Nitroethene-1,1-diamine

Cat. No. B051415
CAS RN: 71090-35-2
M. Wt: 103.08 g/mol
InChI Key: QPRATAOCXWOIPO-UHFFFAOYSA-N
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Patent
US05498715

Procedure details

For the example of the reaction of 1,1-diamino-2-nitroethene with acetylacetone to give 2-amino-3-nitro-4,6-dimethylpyridine, this reaction is described by Troschutz et al., in Arch. Pharm., 325 (1992), 785-789. A yield of 52 percent is described.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:7])=[CH:3][N+:4]([O-:6])=[O:5].[C:8]([CH2:11][C:12](=O)[CH3:13])(=O)[CH3:9]>>[NH2:1][C:2]1[C:3]([N+:4]([O-:6])=[O:5])=[C:12]([CH3:13])[CH:11]=[C:8]([CH3:9])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=C[N+](=O)[O-])N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1[N+](=O)[O-])C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.